molecular formula C7H11NO4 B1220773 5-Deoxy-5-aminoshikimic acid CAS No. 178948-66-8

5-Deoxy-5-aminoshikimic acid

Cat. No. B1220773
CAS RN: 178948-66-8
M. Wt: 173.17 g/mol
InChI Key: GSAKPGCLECHWSP-PBXRRBTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Deoxy-5-aminoshikimic acid is an organonitrogen compound and an organooxygen compound. It derives from a gamma-amino acid.

Scientific Research Applications

Biosynthesis and Antibiotic Precursors

5-Deoxy-5-aminoshikimic acid is involved in the biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), a precursor for ansamycin and mitomycin antibiotics. This process includes the conversion of kanosamine into 1-deoxy-1-imino-erythrose 4-phosphate, leading to the formation of aminoDAHP and eventually AHBA. This pathway is significant in the production of antibiotics with antimicrobial and anticancer activities (Floss, Yu, & Arakawa, 2011), (Guo & Frost, 2002), (Arakawa et al., 2002).

Metabolic Engineering and Chemical Production

Research on Corynebacterium glutamicum has shown the potential for enhanced production of 5-aminolevulinic acid (5AVA), an important chemical for industrial applications. The metabolic engineering of this microorganism, including optimizing the expression of key enzymes, has been a focus for increasing the yield of 5AVA from renewable resources (Shin et al., 2016).

Cancer Treatment and Diagnostic Applications

5-Deoxy-5-aminoshikimic acid derivatives, like 5-aminolevulinic acid, are used in cancer treatment. They have been shown to induce ferroptosis in esophageal squamous cell carcinoma, suggesting their potential as therapeutic agents in cancer treatment. Additionally, 5-aminolevulinic acid is used for fluorescence-guided resection of malignant brain tumors, aiding in more effective tumor removal (Shishido et al., 2020), (Takahashi et al., 2011).

Enzymatic Studies and Oligonucleotide Synthesis

5-Deoxy-5-aminoshikimic acid analogs have been studied for their role in enzymatic processes and in the synthesis of modified oligonucleotides. These studies have implications for genomic applications and understanding of biochemical pathways (Wolfe, Kawate, Belenky, & Stanton, 2002), (Ohkubo et al., 2020).

Agricultural Applications

5-Deoxy-5-aminoshikimic acid derivatives like 5-aminolevulinic acid are applied in agriculture as herbicides, insecticides, and plant growth-promoting factors. They are involved in enhancing salt and cold temperature tolerance in plants, demonstrating their versatility in agricultural biotechnology (Sasaki, Watanabe, & Tanaka, 2001).

properties

CAS RN

178948-66-8

Product Name

5-Deoxy-5-aminoshikimic acid

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

(3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C7H11NO4/c8-4-1-3(7(11)12)2-5(9)6(4)10/h2,4-6,9-10H,1,8H2,(H,11,12)/t4-,5-,6+/m1/s1

InChI Key

GSAKPGCLECHWSP-PBXRRBTRSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)N

SMILES

C1C(C(C(C=C1C(=O)O)O)O)N

Canonical SMILES

C1C(C(C(C=C1C(=O)O)O)O)N

synonyms

5-amino-5-deoxyshikimic acid
aminoshikimic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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